4-N-(4-fluorophenyl)-5-nitrosopyrimidine-2,4,6-triamine
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Overview
Description
4-N-(4-fluorophenyl)-5-nitrosopyrimidine-2,4,6-triamine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-fluorophenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyrimidine derivative followed by the introduction of the fluorophenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-N-(4-fluorophenyl)-5-nitrosopyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-N-(4-fluorophenyl)-5-nitrosopyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-N-(4-fluorophenyl)-5-nitrosopyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The nitroso group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins and alter their function.
Comparison with Similar Compounds
Similar Compounds
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile: Known for its COX-2 inhibitory potential and anti-inflammatory effects.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Used in cancer chemotherapy.
Uniqueness
4-N-(4-fluorophenyl)-5-nitrosopyrimidine-2,4,6-triamine is unique due to its specific combination of a fluorophenyl group and a nitroso group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
787-05-3 |
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Molecular Formula |
C10H9FN6O |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H9FN6O/c11-5-1-3-6(4-2-5)14-9-7(17-18)8(12)15-10(13)16-9/h1-4H,(H5,12,13,14,15,16) |
InChI Key |
KSBIPCJIEYWNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2N=O)N)N)F |
Origin of Product |
United States |
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